molecular formula C17H17N3O4S B334309 4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxamide

4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxamide

Cat. No.: B334309
M. Wt: 359.4 g/mol
InChI Key: HSFQTTAZVCKRFZ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethyl-5-methylthiophene-3-carboxylic acid with 3-(3-nitrophenyl)prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Conversion to amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of kinases or other signaling molecules, thereby modulating cellular pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: An intermediate in the synthesis of therapeutic agents.

    2-substituted thiophene derivatives: Known for their anti-inflammatory and antimicrobial properties.

Uniqueness

4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of an ethyl and methyl group on the thiophene ring, along with the nitrophenyl and carboxamide functionalities, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

4-ethyl-5-methyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C17H17N3O4S/c1-3-13-10(2)25-17(15(13)16(18)22)19-14(21)8-7-11-5-4-6-12(9-11)20(23)24/h4-9H,3H2,1-2H3,(H2,18,22)(H,19,21)/b8-7+

InChI Key

HSFQTTAZVCKRFZ-BQYQJAHWSA-N

Isomeric SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C

SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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